2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-8-17-15(22-19-8)13-12(5-6-23-13)18-14(20)10-7-9(21-2)3-4-11(10)16/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLFATWQKVXFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-bromo-5-methoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, while the thiophene ring can undergo reduction reactions.
Cyclization Reactions: The oxadiazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Carbonyl-containing derivatives.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound and similar oxadiazole derivatives. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Testing : The compound has shown IC₅₀ values in the micromolar range against breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) cell lines. For instance, one study reported an IC₅₀ value of approximately 15.63 µM against MCF-7 cells.
Comparative Studies
When compared to doxorubicin, a well-known chemotherapeutic agent, 2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide exhibited comparable efficacy with distinct mechanisms:
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| 2-bromo-5-methoxy-N-[...] | 15.63 | Apoptosis via caspases |
| Doxorubicin | 10.38 | DNA intercalation |
Other Biological Activities
In addition to its anticancer properties, compounds containing oxadiazole derivatives have shown promise in other areas:
- Analgesic Activity : Some derivatives exhibit significant analgesic effects comparable to standard analgesics.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Case Study 1: Anticancer Activity Against MCF-7 Cells
A focused study evaluated the biological activity of several oxadiazole derivatives including the compound :
- IC₅₀ Value : Approximately 15.63 µM against MCF-7 cells.
- Apoptotic Induction : Increased levels of cleaved caspase proteins were noted, indicating effective induction of apoptosis.
Case Study 2: Comparison with Doxorubicin
In comparative studies against doxorubicin:
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| 2-bromo-5-methoxy-N-[...] | 15.63 | Apoptosis via caspases |
| Doxorubicin | 10.38 | DNA intercalation |
This comparison illustrates that while doxorubicin remains more potent in terms of IC₅₀ values, the novel compound shows comparable efficacy with distinct mechanisms that may offer advantages in specific therapeutic contexts.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole and thiophene moieties could play a role in binding to the active site of the target protein, while the benzamide core may enhance its stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares key structural elements with several analogs documented in patents and synthetic studies. Below is a comparative analysis:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The target compound’s bromine and methoxy substituents may enhance lipophilicity and influence binding interactions compared to unsubstituted benzamides (e.g., Compound 45 in ) .
- The direct attachment of oxadiazole to thiophene distinguishes it from analogs where oxadiazole is linked via a methylthio group (e.g., Compound 15 in ). This difference could affect conformational flexibility and electronic properties .
Physicochemical Properties
Limited data from allow partial comparison of physical properties:
Table 2: Melting Points of Related Oxadiazole-Containing Compounds
*Calculated molecular weight based on structure.
Analysis :
- The position of oxadiazole substitution (ortho vs. meta on benzaldehyde) significantly affects melting points, as seen in . By analogy, the target compound’s bulkier structure (amide, thiophene, bromine) may result in higher melting points than simpler oxadiazole derivatives.
Biological Activity
2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological activities, including analgesic, antimicrobial, and antiproliferative effects.
The compound has the following chemical characteristics:
- Molecular Formula : C15H12BrN3O3S
- Molecular Weight : 394.24 g/mol
- CAS Number : 2034243-39-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is known for enhancing biological activity and is synthesized through cyclization reactions involving hydrazones or carboxylic acids.
Analgesic Activity
Research indicates that derivatives of 2-bromo compounds exhibit significant analgesic properties. In a study involving various synthesized analogs, some derivatives showed promising results in pain relief assays comparable to standard analgesics .
Antimicrobial Activity
The compound's antimicrobial potential was evaluated using the agar-well diffusion method against various bacterial strains. Notably, it demonstrated significant activity against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy. The results indicated that certain derivatives had lower MIC values compared to traditional antibiotics, suggesting they could serve as potential alternatives in treating resistant infections .
Antiproliferative Activity
The antiproliferative effects of 2-bromo compounds have been extensively studied in cancer cell lines. One study reported that specific derivatives inhibited cell growth in various cancer types with IC50 values ranging from micromolar to nanomolar concentrations . The compound exhibited selective cytotoxicity against:
- Human colon adenocarcinoma (HT29)
- Breast cancer (MCF7)
This selectivity is critical for drug development as it minimizes damage to normal cells while targeting cancerous tissues.
Case Study 1: Analgesic Evaluation
In a controlled study, researchers synthesized several 2-bromo derivatives and tested their analgesic activity using the formalin test in rats. Two compounds showed significant pain relief at doses comparable to morphine, indicating their potential for development as non-opioid analgesics.
Case Study 2: Antimicrobial Screening
A series of tests were conducted on the synthesized compound against a panel of bacterial pathogens. The results indicated that the compound had a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at the thiophene ring enhanced antimicrobial efficacy.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide, and how do solvent systems impact yield?
- Answer : The compound can be synthesized via multi-step routes involving bromination, acylations, and cyclization. For example, brominated benzamide intermediates are often prepared using mixed solvents like ethyl acetate/petroleum ether (3:1 v/v) under reflux, achieving yields >80% . Solvent polarity critically influences cyclization efficiency; polar aprotic solvents (e.g., DMF) enhance oxadiazole ring formation, while non-polar solvents improve crystallization purity . Characterization via H NMR should reveal distinct peaks for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons adjacent to bromine (δ 7.2–7.5 ppm) .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] expected for CHBrNOS: ~422.99 Da). H/C NMR identifies substituent positioning, with thiophene protons resonating at δ 6.8–7.1 ppm and oxadiazole carbons at ~160–165 ppm . Purity (>95%) is validated via HPLC using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of the oxadiazole moiety for enhanced target binding?
- Answer : SAR analysis of analogous oxadiazole-containing inhibitors (e.g., FLAP inhibitors) reveals that electron-withdrawing groups (e.g., methyl at position 3 of oxadiazole) improve binding affinity by ~10-fold. Docking studies suggest the oxadiazole ring engages in π-π stacking with hydrophobic pockets, while the thiophene linker enhances conformational flexibility. Substituting the oxadiazole methyl group with bulkier substituents (e.g., trifluoromethyl) may reduce metabolic clearance .
Q. What experimental strategies address contradictory data in reaction outcomes, such as low yields during thiophene-oxadiazole coupling?
- Answer : Contradictions in coupling efficiency often stem from competing side reactions (e.g., oxidation of thiophene). Methodological adjustments include:
- Using Pd(PPh) as a catalyst under inert atmosphere to suppress oxidation .
- Optimizing stoichiometry (1:1.2 ratio of benzamide to oxadiazole precursor) to minimize unreacted intermediates .
- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How does molecular conformation, revealed by X-ray crystallography, influence the compound’s bioactivity?
- Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, α = 89.3°, β = 89.2°) shows the oxadiazole and thiophene rings adopt a near-planar geometry, facilitating π-stacking with biological targets. The 3-methyl group on oxadiazole induces a slight torsional angle (~8°), which may enhance solubility without compromising binding .
Q. What are the key challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Answer : Large-scale production faces issues like racemization during acylations. Solutions include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .
- Implementing continuous-flow reactors to ensure consistent temperature/pH control during cyclization steps .
Methodological Considerations
- Contradictory Evidence : While some protocols use acetic acid as a cyclization catalyst , others report superior yields with p-toluenesulfonic acid (PTSA) due to reduced side reactions . Researchers should compare both under controlled conditions.
- Data Interpretation : Discrepancies in biological activity (e.g., IC variability) may arise from assay conditions (e.g., serum protein binding). Normalize data using internal controls like DMSO vehicle and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
